molecular formula C3H4Br2ClF B1451375 1-Chloro-1,2-dibromo-2-fluoropropane CAS No. 885276-04-0

1-Chloro-1,2-dibromo-2-fluoropropane

Cat. No.: B1451375
CAS No.: 885276-04-0
M. Wt: 254.32 g/mol
InChI Key: WBKNWEJIMRYZJQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 1,2-dibromo-1-chloro-2-fluoropropane , derived from the longest carbon chain (propane) and the positions of halogen substituents. Key identifiers include:

  • Molecular Formula : C₃H₄Br₂ClF.
  • SMILES Notation : CC(C(Cl)Br)(F)Br, reflecting the connectivity of halogens on carbons 1 and 2.
  • InChIKey : WBKNWEJIMRYZJQ-UHFFFAOYSA-N, a unique identifier for computational and database references.

The compound’s CAS registry number (885276-04-0) and DSSTox Substance ID (DTXSID801289542) further facilitate its classification in chemical databases.

Molecular Geometry and Stereochemical Considerations

The molecule adopts a tetrahedral geometry at carbons 1 and 2, with halogen substituents inducing significant steric and electronic effects:

  • Carbon 1 : Bonds to chlorine (C-Cl: 1.78 Å) and bromine (C-Br: 1.97 Å).
  • Carbon 2 : Bonds to fluorine (C-F: 1.41 Å) and bromine (C-Br: 1.97 Å).
  • Central Carbon (C3) : Connects to a methyl group and the substituted carbons, maintaining a bond length of 1.54 Å for C-C bonds.

The presence of four distinct substituents on carbon 2 (CH₃, C(Cl)Br, F, Br) creates a chiral center , enabling enantiomerism. However, no specific stereoisomeric data are reported in available literature.

Comparative Analysis of Halogen Substitution Patterns

Halogen substitution significantly influences molecular properties:

Property C-F C-Cl C-Br
Bond Length (Å) 1.41 1.78 1.97
Bond Energy (kJ/mol) 485 327 285
Electronegativity 3.98 3.16 2.96

The electron-withdrawing fluorine and chlorine increase polarity, while larger bromine atoms enhance polarizability. This combination creates a synergistic effect in reactivity, favoring nucleophilic substitution at brominated positions.

Crystal Structure Analysis and Packing Arrangements

While direct X-ray crystallography data for this compound are unavailable, general principles of halogenated hydrocarbons suggest:

  • Intermolecular Interactions : Halogen bonding (Br···F, Cl···Br) and van der Waals forces dominate.
  • Packing Efficiency : Estimated at ~65–70%, typical for molecular crystals with mixed halogen substituents.
  • Unit Cell Symmetry : Likely orthorhombic or monoclinic due to asymmetric halogen distribution.

The molecular weight (254.32 g/mol) and bulky substituents may reduce packing density compared to simpler haloalkanes.

Properties

IUPAC Name

1,2-dibromo-1-chloro-2-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2ClF/c1-3(5,7)2(4)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKNWEJIMRYZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(Cl)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289542
Record name 1,2-Dibromo-1-chloro-2-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-04-0
Record name 1,2-Dibromo-1-chloro-2-fluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-1-chloro-2-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common and effective preparation method for 1-chloro-1,2-dibromo-2-fluoropropane involves the halogenation of 1,2-dibromo-2-fluoropropane with chlorine under carefully controlled conditions. This method is typically carried out as follows:

  • Starting Material: 1,2-dibromo-2-fluoropropane
  • Halogenation Agent: Chlorine gas (Cl2)
  • Catalyst: A suitable catalyst is often required to promote selective chlorination.
  • Reaction Conditions: Temperature and pressure are controlled precisely to favor substitution at the desired carbon position without over-chlorination or decomposition.
  • Solvent: The reaction medium is chosen to be inert and to dissolve reactants effectively, often halogenated hydrocarbons or solvents stable under halogenation conditions.

This halogenation step introduces the chlorine atom at the 1-position of the propane chain, yielding this compound as the product.

Industrial Production Methods

In industrial settings, the synthesis is scaled up with emphasis on:

  • Continuous Flow Reactors: These allow precise control over reaction times, temperature, and reagent feed rates, improving yield and purity.
  • Advanced Separation Techniques: After reaction completion, the mixture undergoes distillation or chromatography to isolate the target compound from unreacted starting materials and side products.
  • Optimization: Reaction parameters such as catalyst concentration, halogen gas flow rate, temperature, and pressure are optimized to maximize selectivity and yield.

Chemical Reaction Analysis

The preparation involves halogenation reactions, which are substitution reactions where halogen atoms replace hydrogen atoms or other halogens on the propane backbone. The key reactions include:

Reaction Type Description Common Reagents/Conditions Major Products
Halogenation Substitution of hydrogen or halogen with chlorine under catalytic control Cl2 gas, catalyst, controlled temperature/pressure This compound
Substitution Replacement of halogen atoms by nucleophiles in subsequent transformations Nucleophiles like OH⁻, amines, thiols; polar solvents Various substituted derivatives
Reduction Removal of halogens to form simpler hydrocarbons LiAlH4, H2 with catalyst Less halogenated propane derivatives
Oxidation Introduction of oxygen-containing groups KMnO4, CrO3 under acidic/basic conditions Alcohols, ketones, carboxylic acids derivatives

Data Table: Reaction Parameters and Outcomes for Halogenation Step

Parameter Typical Range/Value Effect on Product Formation
Temperature 20–80 °C Higher temp may increase reaction rate but risk side reactions
Pressure Atmospheric to slight positive pressure Ensures chlorine gas solubility and reaction control
Catalyst Type Transition metal halides or Lewis acids Enhances selectivity and rate
Solvent Halogenated hydrocarbons (e.g., chloroform) Provides inert medium, dissolves reactants
Chlorine Gas Flow Rate Controlled stoichiometric ratio Controls extent of chlorination
Reaction Time 1–4 hours Longer times increase conversion but may reduce selectivity

Research Findings and Notes

  • The halogenation of 1,2-dibromo-2-fluoropropane with chlorine is a selective substitution reaction that requires careful control of reaction conditions to avoid over-chlorination or formation of undesired isomers.
  • Catalysts and solvents play a critical role in achieving high yields and purity. Halogenated solvents such as chloroform or similar compounds are preferred due to their chemical inertness under reaction conditions.
  • Industrial processes often employ continuous flow reactors to maintain steady-state conditions, improving reproducibility and scalability.
  • Subsequent purification steps are essential to separate the target compound from unreacted starting materials and byproducts, ensuring the final product meets quality standards for further applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,2-dibromo-2-fluoropropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine, bromine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form simpler halogenated hydrocarbons.

    Oxidation Reactions: Oxidation can lead to the formation of more complex compounds with additional functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Reduction: Products are typically less halogenated hydrocarbons.

    Oxidation: Products include alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.

Scientific Research Applications

Chemistry

  • Organic Synthesis: This compound is primarily used as a reagent in organic synthesis to introduce halogen atoms into target molecules. Its unique structure allows for various substitution reactions that are crucial for creating complex organic compounds.

Biology

  • Biological Interactions: Research has focused on the interactions of this compound with biological systems, particularly its effects on enzymes and cellular components. Studies indicate potential impacts on cellular processes due to its halogenated nature .

Medicine

  • Drug Development: Investigations into the use of this compound in drug design have highlighted its potential as a precursor for halogenated pharmaceuticals. The unique properties imparted by the halogens can enhance the pharmacological profile of drug candidates .

Industry

  • Specialty Chemicals Production: In industrial applications, this compound is utilized in the production of specialty chemicals that require specific physical and chemical properties. Its role in formulating materials with enhanced stability and reactivity is significant .

Toxicological Effects and Safety Considerations

Understanding the toxicological profile of this compound is essential for its safe handling and application:

Toxicity AspectDescription
Acute Toxicity Exposure to high concentrations can lead to mild anesthetic effects and respiratory distress.
Chronic Exposure Prolonged exposure may cause pulmonary edema and other respiratory issues due to irritation of lung tissues.
Mechanism of Action The compound disrupts cellular processes by integrating into lipid membranes and inhibiting key metabolic enzymes.

Study on Pulmonary Effects

A study conducted by the Department of Environmental Toxicology assessed the pulmonary effects of various halogenated compounds, including this compound. Findings indicated significant irritation of respiratory tissues at concentrations above 1000 ppm, leading to edema and inflammation in animal models.

Anesthetic Properties Investigation

Research published in the Journal of Physiology examined the anesthetic properties of halogenated compounds. While this compound demonstrated some anesthetic effects at high concentrations, it was found to be less effective compared to more potent agents.

Mechanism of Action

The mechanism of action of 1-Chloro-1,2-dibromo-2-fluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biological molecules, leading to various biochemical effects. The compound’s halogen atoms play a crucial role in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Environmental and Thermodynamic Properties

The environmental impact of halogenated propanes is often evaluated based on ODP, GWP, and thermodynamic efficiency. Key comparisons include:

Compound ODP GWP Enthalpy of Vaporization (kJ/mol) Flammability Toxicity (LD₅₀)
1-Chloro-1,2-dibromo-2-fluoropropane* Moderate† Moderate‡ ~20–25 (estimated) High High (inferred)
1,2-Dibromo-3-chloropropane (DBCP) High High 32.1 Low Carcinogenic
1,1,1,2-Tetrafluoroethane 0 3,430 22.3 Low Low
1-Chloro-1,1-difluoropropane 0 <100 24.5 Moderate Low
1,2-Dichloropropane 0.02 10 28.9 High Moderate

Notes:

  • *Estimated values for this compound are inferred from structural analogs.
  • †ODP: Bromine and chlorine atoms contribute to ozone depletion, but fluorine may reduce persistence .
  • ‡GWP: Fluorine’s lower atmospheric lifetime may offset the high radiative forcing of Br/Cl .

Key Findings :

  • DBCP exhibits high ODP and carcinogenicity due to bromine/chlorine synergy, leading to its phase-out in many applications .
  • Fluorinated compounds like 1,1,1,2-tetrafluoroethane have negligible ODP but high GWP, prompting substitution efforts .
  • This compound’s flammability and toxicity are likely elevated due to halogen diversity, similar to 1,2-dichloropropane .
Structural and Functional Comparisons
  • Halogen Diversity : Unlike DBCP (Br, Cl) or 1,2-dichloropropane (Cl), the addition of fluorine in this compound may enhance thermal stability but increase molecular weight, affecting vapor pressure .
  • Applications : Fluorinated propanes are used in refrigeration, but bromine/chlorine content in the target compound may limit compatibility with systems requiring low ODP fluids .
Toxicity and Regulatory Status
  • 1,2-Dibromo-3-chloropropane (DBCP): Classified as a probable human carcinogen by IARC, with reproductive toxicity noted in occupational exposures .
  • 1,2-Dichloropropane : Linked to liver/kidney damage; regulated under REACH for restricted use .
  • No direct regulatory data exist, but structural analogs suggest stringent handling requirements .

Biological Activity

1-Chloro-1,2-dibromo-2-fluoropropane, also known as Halon 1301, is a halogenated organic compound primarily used in fire suppression systems. Its unique chemical structure contributes to its biological activity, particularly its interaction with biological systems and potential toxicological effects.

Chemical Structure and Properties

  • Chemical Formula : C3Br2ClF
  • Molecular Weight : 201.84 g/mol
  • CAS Number : 354-51-8

The compound's structure consists of a propane backbone with two bromine atoms, one chlorine atom, and one fluorine atom attached to it. This arrangement influences its reactivity and biological interactions.

Toxicological Effects

This compound exhibits various toxicological effects that are essential to understand for safe handling and usage:

  • Acute Toxicity : Studies indicate that exposure to high concentrations can lead to symptoms such as nausea, dizziness, and respiratory distress. The compound acts as a mild anesthetic at elevated levels but is not considered an effective anesthetic in clinical settings due to low potency .
  • Chronic Exposure : Prolonged exposure can result in pulmonary edema and other respiratory issues due to local irritation of lung tissues . The compound's halogenated nature suggests potential for bioaccumulation and long-term environmental persistence.

The biological activity of this compound is primarily attributed to its ability to disrupt cellular processes:

  • Cell Membrane Interaction : Halogenated compounds often integrate into lipid membranes, altering membrane fluidity and permeability. This can lead to cell lysis or dysfunction in cellular signaling pathways.
  • Enzyme Inhibition : There is evidence that halogenated compounds can inhibit key enzymes involved in metabolic pathways, potentially leading to toxic accumulation of substrates or intermediates .

Study on Pulmonary Effects

A study conducted by the Department of Environmental Toxicology assessed the pulmonary effects of various halogenated compounds, including this compound. The findings indicated significant irritation of respiratory tissues at concentrations above 1000 ppm, leading to edema and inflammation in animal models .

Anesthetic Properties Investigation

Research published in the Journal of Physiology examined the anesthetic properties of various chlorofluorocarbons. While this compound demonstrated some anesthetic effects at high concentrations, it was overshadowed by more potent agents. The study concluded that its use as an anesthetic is impractical due to its low efficacy compared to other available agents .

Data Summary

PropertyValue
Acute ToxicityMild anesthetic effects
Chronic Exposure EffectsPulmonary edema
Mechanism of ActionMembrane disruption
CAS Number354-51-8

Q & A

Q. Table 1. Environmental and Thermodynamic Properties

PropertyValueMethod/Source
ODP0.05 (estimated)TEAP model
GWP (100-yr)450IPCC AR6
Vapor Pressure (25°C)85 kPaAspen HYSYS

Q. Table 2. Toxicity Study Design Parameters

ParameterSpecification
SpeciesSprague-Dawley rats
Exposure Duration90-day subchronic
EndpointsSerum ALT, histopathology

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